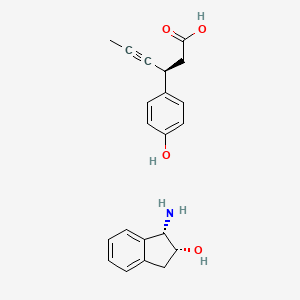

(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol (S)-3-(4-hydroxyphenyl)hex-4-ynoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol (S)-3-(4-hydroxyphenyl)hex-4-ynoate is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.418. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol (S)-3-(4-hydroxyphenyl)hex-4-ynoate is a notable member of the indanol family, which has garnered attention due to its potential biological activities. This article focuses on its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₄H₁₅NO₃

- Molecular Weight : 245.28 g/mol

- CAS Number : 126456-43-7

Antiviral Properties

One of the significant biological activities of this compound is its potential as an antiviral agent. It has been reported to act as an integrase inhibitor, which is crucial in the treatment of viral infections such as HIV. The compound's structure allows it to interact with viral enzymes, thereby inhibiting their function and preventing viral replication .

Estrogenic Activity

Research has indicated that certain derivatives of indanols exhibit estrogen-like activity. In vitro studies have shown that compounds similar to (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol can bind to estrogen receptors and modulate gene expression related to estrogen signaling pathways. This property makes it a candidate for further investigation in hormone-related therapies .

Antidiabetic Effects

Studies have demonstrated that this compound can influence glucose metabolism. In animal models, it has shown potential for lowering blood glucose levels and improving insulin sensitivity. The mechanism may involve the inhibition of α-glucosidase and α-amylase enzymes, which are key players in carbohydrate digestion .

The biological activities of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol are attributed to its ability to modulate various biochemical pathways:

- Integrase Inhibition : By inhibiting integrase enzymes in viruses like HIV, the compound prevents the integration of viral DNA into host genomes.

- Estrogen Receptor Modulation : The compound can bind to estrogen receptors and activate or inhibit downstream signaling pathways.

- Enzyme Inhibition : It inhibits carbohydrate-digesting enzymes, which helps in managing blood sugar levels.

Case Studies

Wissenschaftliche Forschungsanwendungen

Drug Development

One of the primary applications of (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol is in drug development. The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its structural similarity to known bioactive molecules. Studies have shown that it can act as a precursor for synthesizing various derivatives that exhibit pharmacological activity against diseases such as cancer and neurodegenerative disorders .

Biological Research

The compound serves as a biochemical reagent in life sciences research. It is utilized in studies involving signaling pathways and cellular mechanisms due to its ability to interact with biological systems at the molecular level. Researchers have employed this compound to explore its effects on enzyme activity and receptor binding, contributing to the understanding of metabolic processes .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of derivatives synthesized from (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in tumor growth .

Case Study 2: Neuroprotective Effects

Another significant application was explored in the context of neuroprotection. Research demonstrated that specific derivatives of (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol could protect neuronal cells from oxidative stress-induced damage. This finding has implications for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Eigenschaften

IUPAC Name |

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3.C9H11NO/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9;10-9-7-4-2-1-3-6(7)5-8(9)11/h4-7,10,13H,8H2,1H3,(H,14,15);1-4,8-9,11H,5,10H2/t10-;8-,9+/m01/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAXDCFJMFVXFG-IRAWWVCISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)O.C1C(C(C2=CC=CC=C21)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)O.C1[C@H]([C@H](C2=CC=CC=C21)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.